molecular formula C9H11NO3 B3100663 Methyl 6-methoxy-2-methylnicotinate CAS No. 137347-39-8

Methyl 6-methoxy-2-methylnicotinate

Cat. No. B3100663
M. Wt: 181.19
InChI Key: LOCSATDVCLSGPT-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-2-methylnicotinate” is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as “6-Methoxy-2-methyl-nicotinic acid methyl ester” and "Methyl 6-methoxy-2-methylpyridine-3-carboxylate" .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “Methyl 6-methoxy-2-methylnicotinate”, there are related compounds with similar structures for which synthesis methods have been described. For instance, a synthesis method for “6-formyl methyl nicotinate” involves taking “6-methyl nicotinate” as a raw material and reacting under the action of bromine and sodium acetate .


Molecular Structure Analysis

The molecular structure of “Methyl 6-methoxy-2-methylnicotinate” can be analyzed using various techniques such as 1H NMR, chiral UPLC-UV, and GC-MS . The compound has been confirmed to be racemic and approximately 98% pure .


Physical And Chemical Properties Analysis

“Methyl 6-methoxy-2-methylnicotinate” is a compound with a molecular weight of 181.19 . It has been confirmed to be racemic and approximately 98% pure .

Scientific Research Applications

  • Pharmacological Research
    • Summary of Application : There is interest in nicotine-related alkaloids like 6-methylnicotine for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
    • Methods of Application : Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
    • Results or Outcomes : The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms). The totality of available evidence indicates that 6-methylnicotine has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .
  • Tobacco Industry Research
    • Summary of Application : The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It was identified during tobacco industry research conducted between 1977 and 1982 as having similar pharmacological effects in animal models .
    • Methods of Application : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine . Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
    • Results or Outcomes : The QSAR computational pharmacology of 6-methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . Conventional in vitro toxicology testing (Neutral Red and Ames) demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S) nicotine salt e-liquid formulation .
  • Tobacco Product Development
    • Summary of Application : The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It was identified during tobacco industry research conducted between 1977 and 1982 as having similar pharmacological effects in animal models .
    • Methods of Application : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine . Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
    • Results or Outcomes : The QSAR computational pharmacology of 6-methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . Conventional in vitro toxicology testing (Neutral Red and Ames) demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S) nicotine salt e-liquid formulation .

Safety And Hazards

The safety data sheet for “Methyl 6-methoxy-2-methylnicotinate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions . The compound “6-methylnicotine” has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has been used in electronic cigarette pod systems . The FDA needs to determine whether “6-methyl nicotine” is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether “6-methyl nicotine” can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name

methyl 6-methoxy-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-5-8(10-6)12-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCSATDVCLSGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-2-methylnicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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